molecular formula C13H17N3O B11750643 2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

Cat. No.: B11750643
M. Wt: 231.29 g/mol
InChI Key: CXFIRKDBFWFKKI-UHFFFAOYSA-N
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Description

2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol (C₁₀H₁₉N₃O) is an amino phenol derivative featuring a pyrazole ring linked to a phenolic group via an aminomethyl bridge. Its synthesis involves controlled reactions between pyrazole precursors (e.g., 1-ethyl-1H-pyrazole-5-carbaldehyde) and phenolic derivatives under optimized conditions, monitored via chromatography .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(2-ethylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-2-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17/h3-8,14,17H,2,9-10H2,1H3

InChI Key

CXFIRKDBFWFKKI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research has demonstrated that compounds related to 2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol exhibit significant antioxidant properties. A study highlighted that derivatives of pyrazole showed promising inhibition against free radicals, which is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. In vitro studies have indicated that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. For instance, a series of synthesized pyrazole compounds demonstrated effective antifungal activity against dermatophytes and yeasts .

3. Treatment of Metabolic Disorders
The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of metabolic syndrome, including type 2 diabetes and obesity. Compounds similar to this compound have been investigated for their ability to modulate glucose metabolism and improve insulin sensitivity .

Agricultural Applications

1. Herbicidal Activity
Research indicates that pyrazole-based compounds can serve as effective herbicides. Their mechanism often involves disrupting specific biochemical pathways in plants, leading to reduced growth or death of targeted weeds while minimizing harm to crops .

Material Science Applications

1. Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in creating functional materials with specific properties such as enhanced thermal stability or electrical conductivity. These materials can find applications in electronics and coatings .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntioxidant ActivitySignificant inhibition of free radicals
Antimicrobial PropertiesEffective against bacterial strains and fungi
Treatment of Metabolic DisordersModulates glucose metabolism
Agricultural ScienceHerbicidal ActivityDisrupts biochemical pathways in weeds
Material ScienceDevelopment of Functional MaterialsEnhanced thermal stability and conductivity

Case Studies

Case Study 1: Antioxidant Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their antioxidant capacity using the DPPH assay. Results indicated that certain modifications to the pyrazole ring significantly enhanced antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing
A comprehensive screening of pyrazole derivatives against clinical isolates revealed that several compounds exhibited potent antimicrobial activity. The structure-activity relationship analysis indicated that specific substituents on the pyrazole ring were crucial for enhancing efficacy against resistant strains.

Case Study 3: Metabolic Syndrome Treatment
Clinical trials involving compounds related to this compound showed promising results in improving insulin sensitivity in patients with metabolic syndrome. The findings support further exploration into its use as a therapeutic agent for managing diabetes.

Mechanism of Action

The mechanism of action of 2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its ethyl-substituted pyrazole and aminomethyl-phenol architecture. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituents/Modifications Biological Implications
2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol (Target) C₁₀H₁₉N₃O Ethyl on pyrazole; phenolic hydroxyl Balanced lipophilicity; potential for receptor binding due to moderate steric bulk .
2-{[(1-Methyl-1H-pyrazol-5-yl)amino]methyl}phenol C₁₂H₁₅N₃O Methyl instead of ethyl on pyrazole Reduced metabolic stability compared to ethyl; altered steric effects .
2-{[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol C₁₂H₁₅N₃O 1,3-Dimethyl pyrazole Increased steric hindrance; potential for selective enzyme inhibition .
2-[({[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol C₁₃H₁₆FN₃O Fluoroethyl substituent on pyrazole Enhanced electronegativity; improved hydrogen bonding but reduced lipophilicity .
2-{[(1-Isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol C₁₃H₁₇N₃O Isopropyl on pyrazole Bulkier substituent may hinder binding pocket accessibility .
3-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol C₁₂H₁₆N₄O Ethyl and methyl on pyrazole; aminomethyl linker Dual substituents may enhance anticancer activity via varied interactions .

Key Findings from Comparative Studies

Ethyl vs. Methyl Substitution: The ethyl group in the target compound improves metabolic stability compared to methyl analogs, a critical factor in drug design . Methyl derivatives (e.g., 2-{[(1-Methyl-1H-pyrazol-5-yl)amino]methyl}phenol) exhibit faster clearance due to reduced steric shielding .

Fluoroethyl and Halogenated Analogs: Fluorine introduction (e.g., 2-[({[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol) enhances polarity, improving solubility but reducing membrane permeability .

Steric Effects :

  • Bulkier groups like isopropyl (C₁₃H₁₇N₃O) limit interaction with compact binding sites, whereas the ethyl group balances lipophilicity and steric accessibility .

Biological Activity Trends: Pyrazole-phenol hybrids generally show antioxidant, anti-inflammatory, and anticancer properties. For example, 3-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol demonstrates notable anticancer activity due to its substitution pattern . The target compound’s ethyl group may optimize interactions with hydrophobic enzyme pockets, a feature less pronounced in smaller (methyl) or polar (fluoroethyl) analogs .

Biological Activity

The compound 2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and enzyme inhibition activities, supported by data tables and relevant research findings.

  • Chemical Formula : C₁₀H₁₉N₃O₂
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 1597069-34-5
  • IUPAC Name : 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides .

Antifungal Activity

The compound also demonstrates antifungal properties, which were assessed using similar methodologies:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

The antifungal activity against Candida albicans indicates potential therapeutic applications in treating fungal infections .

Enzyme Inhibition

Inhibition studies have shown that pyrazole derivatives can modulate enzyme activity, particularly meprin α and β. The introduction of various functional groups has been found to enhance selectivity and potency:

EnzymeIC50 (µM)
Meprin α0.36
Meprin β1.8

These findings suggest that the compound could serve as a lead structure for developing selective enzyme inhibitors .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives revealed that modifications at specific positions significantly affected their antimicrobial activity. The compound was noted for its superior activity against both bacterial and fungal strains compared to other derivatives tested .
  • Enzyme Interaction Analysis : Research focusing on the interactions between pyrazole derivatives and meprin enzymes demonstrated that structural modifications led to enhanced binding affinities and selectivity profiles, suggesting a pathway for drug development targeting these enzymes .

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